N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a fluorinated 1,8-naphthyridine carboxamide derivative. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly as a scaffold for kinase inhibitors, antiviral agents, and receptor modulators . The compound features two fluorinated phenyl groups: a 2-fluorophenylmethyl substituent at position 1 and a 4-fluorophenylamide at position 2. Fluorine atoms are strategically incorporated to enhance lipophilicity, metabolic stability, and binding affinity through electron-withdrawing effects and hydrophobic interactions .
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-16-7-9-17(10-8-16)26-21(28)18-12-14-5-3-11-25-20(14)27(22(18)29)13-15-4-1-2-6-19(15)24/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTKCIVLSVJSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzyl halides in a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural analogs of the target compound, highlighting substituent variations and their implications:
Key Observations:
- Solubility Modifiers : OZ1’s hydroxyhexyl chain improves aqueous solubility, a critical factor for bioavailability .
Physicochemical Properties
A comparison of key physicochemical parameters:
Key Observations:
- Fluorine’s electronegativity in the target compound likely balances logP and solubility, avoiding extremes seen in brominated (higher logP) or hydroxylated (lower logP) analogs.
- The chlorinated 5a4 exhibits a higher melting point, suggesting stronger crystal lattice interactions due to chlorine’s polarizability .
Key Observations:
Biological Activity
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound with potential biological activity. It belongs to the class of naphthyridine derivatives, which have been studied for various pharmacological properties, including anticancer and antibacterial activities. This article explores the biological activity of this compound based on recent studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FNO3 |
| Molecular Weight | 417.47 g/mol |
| CAS Number | 125971-96-2 |
| Melting Point | Not available |
| Boiling Point | 630.4 ± 55.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
The compound features dual fluorinated phenyl groups which may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to induce apoptosis in cancer cells by disrupting cellular homeostasis and promoting programmed cell death mechanisms such as apoptosis and autophagy .
A specific study demonstrated that certain naphthyridine derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Aaptamine | H1299 | 10.47 |
| Aaptamine | A549 | 15.03 |
This suggests that the structural features of naphthyridines are crucial for their anticancer efficacy .
Antibacterial Activity
Naphthyridine derivatives have also been investigated for their antibacterial properties. A study highlighted that these compounds can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect that could be leveraged in clinical applications . The mechanism involves the modulation of bacterial resistance pathways.
Enzyme Inhibition
The compound has been assessed for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to various neurological disorders. The interaction of similar naphthyridine derivatives with MAO indicates a promising avenue for developing treatments for conditions such as depression and Parkinson's disease .
The biological effects of this compound likely involve:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes in the body, altering their activity.
- Induction of Apoptosis : By promoting programmed cell death in cancerous cells, it helps in reducing tumor growth.
- Synergistic Effects : Enhancing the efficacy of existing antibiotics through combination therapy.
Study on Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against human cancer cell lines including HeLa and MDA-MB-231. The results indicated significant cytotoxicity with a mechanism involving cell cycle arrest and apoptosis induction.
Study on Antibacterial Properties
Another study evaluated the compound's ability to potentiate fluoroquinolone antibiotics against resistant strains of E. coli and S. aureus. Results showed a marked decrease in minimum inhibitory concentrations (MICs) when combined with fluoroquinolones, demonstrating its potential as an adjuvant therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
